3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Drug Discovery Fluorine Chemistry Physicochemical Property Optimization

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine (CAS 1774896-54-6) is a synthetic, poly-halogenated nitroaromatic building block belonging to the 3,3-gem-difluoropyrrolidine class. It features a pyrrolidine ring with two fluorine atoms at the 3-position and a 4-fluoro-2-nitrophenyl substituent on the nitrogen (; MF: C10H9F3N2O2; MW: 246.19 g/mol).

Molecular Formula C10H9F3N2O2
Molecular Weight 246.19 g/mol
CAS No. 1774896-54-6
Cat. No. B1408195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine
CAS1774896-54-6
Molecular FormulaC10H9F3N2O2
Molecular Weight246.19 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=C(C=C(C=C2)F)[N+](=O)[O-]
InChIInChI=1S/C10H9F3N2O2/c11-7-1-2-8(9(5-7)15(16)17)14-4-3-10(12,13)6-14/h1-2,5H,3-4,6H2
InChIKeyXHCXIRNWBATDPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine (CAS 1774896-54-6): Core Physicochemical and Synthetic Profile for Procurement Evaluation


3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine (CAS 1774896-54-6) is a synthetic, poly-halogenated nitroaromatic building block belonging to the 3,3-gem-difluoropyrrolidine class . It features a pyrrolidine ring with two fluorine atoms at the 3-position and a 4-fluoro-2-nitrophenyl substituent on the nitrogen (; MF: C10H9F3N2O2; MW: 246.19 g/mol). The gem‑difluoro motif profoundly modulates the amine’s basicity and lipophilicity relative to non‑fluorinated or mono‑fluorinated pyrrolidine analogs, making this compound a strategically differentiated intermediate for medicinal chemistry programs that require precise control of protonation state and physicochemical properties in lead optimization [1].

Why 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Pyrrolidine Analogs


Simple replacement of 3,3-difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine with a non-fluorinated pyrrolidine (e.g., CAS 778-56-3) or a 3-mono-fluoro congener would fundamentally alter the physicochemical properties of any derived lead compound. The gem-difluoro motif reduces the pyrrolidine pKa by approximately 9.4 log units relative to parent pyrrolidine , profoundly shifting the protonation state at physiological pH and thereby altering solubility, permeability, and target binding. In addition, fluorination at the 3-position modulates lipophilicity (LogP) while preserving metabolic stability, a combination not achievable with non-fluorinated or mono-fluorinated isosteres [1]. These differences mean that activity cliffs and significant pharmacokinetic divergence are highly probable upon congener swap, rendering generic substitution scientifically invalid without experimental re-validation of the entire optimization cycle.

Quantitative Differentiation Guide: 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine vs. Pyrrolidine Isosteres


Basicity (pKa) Reduction: Gem‑Difluoro Motif Drives a ≈9.4 log Unit Drop in Pyrrolidine Basicity Relative to Non‑Fluorinated Pyrrolidine

The gem‑difluoro substitution at the 3‑position of the pyrrolidine ring profoundly reduces the basicity of the amine. The conjugate acid of 3,3‑difluoropyrrolidine (HCl salt) exhibits a pKa of approximately 1.9 [1], compared to a pKa of approximately 11.3 for the conjugate acid of parent pyrrolidine [2]. This represents a ΔpKa of roughly −9.4 units and shifts the nitrogen from being largely protonated at physiological pH (pH 7.4) to being predominantly neutral. The target compound’s conjugate acid pKa is expected to be further modulated (lowered) by the additional electron‑withdrawing 4‑fluoro‑2‑nitrophenyl N‑substituent [3], potentially placing the pKa significantly below 1.9 and ensuring a fully neutral pyrrolidine nitrogen under physiological conditions.

Drug Discovery Fluorine Chemistry Physicochemical Property Optimization

Lipophilicity Modulation: 3,3‑Difluoropyrrolidine Maintains a Favorable LogP (~0.6) While Substantially Lowering Basicity

The gem‑difluoro substitution modulates lipophilicity in a manner that is distinct from simple alkyl or mono‑fluoro modifications. The LogP of the 3,3‑difluoropyrrolidine core is approximately 0.6 [1], which is only marginally higher than that of parent pyrrolidine (XLogP3 ≈ 0.5 [2]) despite a massive reduction in basicity. This contrasts with the typical behavior of reducing basicity via electron‑withdrawing groups (e.g., CF₃), which often increases LogP substantially. The target compound, bearing the additional hydrophobic 4‑fluoro‑2‑nitrophenyl group, is expected to have a higher overall LogP than the core, but the retained moderate lipophilicity of the 3,3‑difluoropyrrolidine fragment ensures that the final LogP of drug‑like leads remains within the optimal range for oral bioavailability (typically LogP 0–5).

Lipophilicity Optimization ADME Fluorinated Heterocycles

Metabolic Stability: 3,3‑Difluoropyrrolidine Derivatives Retain High Metabolic Stability as Demonstrated by Intrinsic Microsomal Clearance

A systematic study of mono‑ and difluorinated saturated heterocyclic amines demonstrated that all compounds studied exhibited high metabolic stability in intrinsic microsomal clearance assays, with the sole exception of 3,3‑difluoroazetidine [1]. This finding indicates that 3,3‑difluoropyrrolidine, unlike the corresponding four‑membered ring analog, is not susceptible to rapid NADPH‑dependent oxidative metabolism. While the specific CL_int value for 3,3‑difluoropyrrolidine was not separately reported in the publicly available abstract, the study stated that high metabolic stability was retained across the entire pyrrolidine and piperidine series. In contrast, non‑fluorinated pyrrolidines are known to undergo metabolic N‑oxidation and α‑carbon hydroxylation; the gem‑difluoro group at the 3‑position sterically and electronically shields these metabolic soft spots .

Metabolic Stability Microsomal Clearance Fluorine Walk

Validated Utility in Clinically Relevant Inhibitor Programs: DPP‑4 and DLK Inhibitor Synthesis

3,3‑Difluoropyrrolidine hydrochloride (the core fragment of the target compound) is a validated building block in the synthesis of two distinct classes of clinically relevant inhibitors: (1) triazole‑substituted prolyl‑difluoropyrrolidines as potent and selective dipeptidyl peptidase‑4 (DPP‑4) inhibitors for type 2 diabetes , and (2) dual leucine zipper kinase (DLK) inhibitors for neurodegenerative disease . The target compound 3,3‑difluoro‑1‑(4‑fluoro‑2‑nitrophenyl)pyrrolidine provides the same 3,3‑difluoropyrrolidine pharmacophore with an additional synthetic handle (the nitro group reducible to an aniline, and the aryl fluorine) that enables further diversification. In contrast, the non‑fluorinated analog 1‑(4‑fluoro‑2‑nitrophenyl)pyrrolidine (CAS 778‑56‑3) lacks the physicochemical advantages of the gem‑difluoro motif and has not been reported as a key intermediate in any known DPP‑4 or DLK inhibitor program .

DPP‑4 Inhibitor DLK Inhibitor Medicinal Chemistry Building Block

Regioisomeric Differentiation: 4‑Fluoro‑2‑nitrophenyl Substitution Pattern vs. 2‑Fluoro‑4‑nitrophenyl Isomer

The target compound bears a 4‑fluoro‑2‑nitrophenyl group (fluoro para to the pyrrolidine nitrogen; nitro ortho to the pyrrolidine nitrogen). The regioisomeric compound 3,3‑difluoro‑1‑(2‑fluoro‑4‑nitrophenyl)pyrrolidine has the fluoro and nitro positions exchanged. This regioisomerism alters the electronic environment of the pyrrolidine nitrogen as well as the steric accessibility of the nitro group for subsequent reduction. The ortho‑nitro group in the target compound exerts a stronger electron‑withdrawing inductive effect on the pyrrolidine nitrogen than the para‑nitro group in the regioisomer, further lowering the amine pKa and influencing the rate and chemoselectivity of nitro‑to‑aniline reduction. Additionally, the 4‑fluoro substituent in the target compound can serve as a metabolic blocking group (preventing para‑hydroxylation), whereas the 2‑fluoro substituent in the regioisomer is ortho to the pyrrolidine and may introduce steric hindrance in downstream coupling reactions. Selection of the correct regioisomer is therefore critical for reproducible synthetic outcomes and consistent biological activity.

Regiochemistry SAR Electron‑Withdrawing Group Position

Halogen Substitution on the Aryl Ring: 4‑Fluoro vs. 5‑Bromo/5‑Chloro Analogs

Among the 3,3‑difluoropyrrolidine‑containing building blocks, the target compound features a 4‑fluoro substituent on the nitrophenyl ring, in contrast to analogs such as 1‑(5‑bromo‑2‑nitrophenyl)‑3,3‑difluoropyrrolidine (CAS 1707391‑16‑9) and (S)‑1‑(5‑chloro‑2‑nitrophenyl)‑3‑fluoropyrrolidine . The 4‑fluoro substituent provides a metabolically stable, small‑sized halogen that can accept hydrogen bonds (notably, aromatic fluorine–protein H‑bonds have been structurally characterized in DPP‑4 inhibitor co‑crystal structures [1]), while the bromo and chloro analogs are more suited for subsequent metal‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig). The choice between these analogs depends on the intended downstream diversification strategy: the 4‑fluoro compound is optimal when a stable, non‑reactive halogen is desired at that position (e.g., as a metabolic blocker or fluorine‑specific protein contact), whereas the bromo analog is better suited when the aryl halide is needed as a cross‑coupling handle.

Halogen Bonding Aryl Halide Reactivity Cross‑Coupling

Strategic Procurement Scenarios for 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine in Drug Discovery and Chemical Biology


Lead Optimization of DPP‑4 Inhibitors Requiring Low Basicity and Controlled Lipophilicity

In DPP‑4 inhibitor programs, the 3,3‑difluoropyrrolidine core has been established as a privileged pharmacophore . The target compound, with its additional 4‑fluoro‑2‑nitrophenyl substituent, provides a versatile intermediate that can be elaborated via nitro reduction to an aniline (enabling amide coupling or heterocycle formation) while retaining the optimal pKa (~1.9 or lower) and moderate LogP (~0.6 at the core) required for consistent target engagement and oral bioavailability. This scenario is directly supported by the quantitative pKa and LogP differentiation evidence in Section 3 (Evidence Items 1 and 2).

Synthesis of Dual Leucine Zipper Kinase (DLK) Inhibitors for Neurodegenerative Disease Research

3,3‑Difluoropyrrolidine is a key building block in DLK inhibitor synthesis . The target compound’s 4‑fluoro‑2‑nitrophenyl group offers a synthetic advantage over simpler 3,3‑difluoropyrrolidine derivatives: the nitro group can be chemoselectively reduced in the presence of the gem‑difluoro moiety, providing an aniline handle for rapid analog generation without compromising the metabolic stability conferred by the 3,3‑difluoro group (Evidence Item 3, Section 3).

Fluorine‑Guided Physicochemical Property Optimization in CNS Penetrant Leads

For central nervous system (CNS) drug discovery programs, balancing pKa and LogP is critical for achieving brain penetration. The target compound’s gem‑difluoro motif provides an unusually large pKa reduction (−9.4 log units vs. parent pyrrolidine) without a corresponding large increase in LogP (core LogP ~0.6; ΔLogP ≈ +0.1 vs. pyrrolidine) [1][2]. This decoupling of basicity and lipophilicity is rare among amine isosteres and makes this building block particularly valuable for designing CNS‑penetrant leads with reduced P‑glycoprotein efflux liability. This application scenario is directly derived from Evidence Items 1 and 2.

Metabolic Soft‑Spot Shielding in Oral Drug Candidates

The 3,3‑difluoro substitution protects the pyrrolidine ring from oxidative metabolism (N‑oxidation, α‑hydroxylation), as demonstrated by the high microsomal stability of difluoropyrrolidine derivatives [3]. The target compound, with the additional 4‑fluoro substituent on the phenyl ring, provides dual metabolic shielding: (1) the gem‑difluoro group protects the pyrrolidine moiety, and (2) the 4‑fluoro group blocks para‑hydroxylation on the aryl ring. This dual protection strategy is ideal for oral drug candidates where metabolic lability at either site could lead to rapid clearance and inadequate exposure. This scenario is grounded in Evidence Items 3 and 6.

Quote Request

Request a Quote for 3,3-Difluoro-1-(4-fluoro-2-nitrophenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.